4-(Benzylthio)-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine
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Overview
Description
4-(Benzylthio)-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core with benzylthio and isopropylphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzylthio)-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine typically involves the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors such as hydrazines and α,β-unsaturated ketones.
Introduction of the benzylthio group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with benzylthiol.
Attachment of the isopropylphenyl group: This can be done via a Friedel-Crafts alkylation reaction using isopropylbenzene and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Benzylthio)-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazolo[1,5-a]pyrazine core can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The benzylthio and isopropylphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be employed in the presence of suitable catalysts.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the pyrazolo[1,5-a]pyrazine core.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(Benzylthio)-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and possible biological activities.
Materials Science: The compound’s heterocyclic core can be utilized in the design of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of 4-(benzylthio)-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in their substituents and overall properties.
Imidazo[1,5-a]pyridines: These compounds have a similar fused-ring system and are known for their versatile applications in medicinal chemistry and materials science.
Uniqueness
4-(Benzylthio)-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine is unique due to its specific substituents, which impart distinct chemical and biological properties
Properties
IUPAC Name |
4-benzylsulfanyl-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3S/c1-16(2)18-8-10-19(11-9-18)20-14-21-22(23-12-13-25(21)24-20)26-15-17-6-4-3-5-7-17/h3-14,16H,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZCKPPYBKMSCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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